Fmoc-Isoleucine (Fmoc-Ile-OH), identified by the Chemical Abstracts Service number 71989-23-6, is a derivative of the amino acid isoleucine, commonly used in peptide synthesis. The compound is characterized by its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which facilitates the selective coupling of amino acids during solid-phase peptide synthesis. Fmoc-Isoleucine is crucial in constructing peptides for various scientific applications, including drug development and biochemical research.
Fmoc-Isoleucine falls under the category of amino acid derivatives and is specifically classified as a protected amino acid. It is widely utilized in solid-phase peptide synthesis protocols due to its stability and compatibility with various coupling reagents.
The synthesis of Fmoc-Isoleucine typically involves several key steps:
The process often employs automated synthesizers that facilitate multiple coupling cycles efficiently. The purity of synthesized Fmoc-Isoleucine typically exceeds 99%, ensuring high-quality output for research applications .
The molecular formula of Fmoc-Isoleucine is , with a molecular weight of 353.41 g/mol. Its structure includes:
Key structural data includes:
Fmoc-Isoleucine participates in several key reactions during peptide synthesis:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and the presence of coupling agents like HBTU or DIC .
The mechanism by which Fmoc-Isoleucine acts in peptide synthesis involves:
This mechanism ensures high fidelity in peptide assembly while minimizing side reactions often associated with unprotected amino acids .
Relevant data indicate that Fmoc-Isoleucine has a high bioavailability score and can penetrate biological membranes effectively .
Fmoc-Isoleucine has significant applications in:
Fmoc-Ile-OH exemplifies the critical function of Fmoc-protected amino acids in solid-phase peptide synthesis workflows. The Fmoc group serves as a temporary N-α-amine protector that is orthogonally stable to acidic conditions but rapidly cleaved by mild bases (e.g., 20% piperidine in dimethylformamide, half-life ≈6 seconds) [10]. This orthogonality permits sequential peptide chain elongation while preserving acid-labile side-chain protecting groups like tert-butyl (tBu) ethers/esters and trityl (Trt) thioethers [2] [7]. During deprotection, the liberated dibenzofulvene byproduct exhibits strong UV absorption (λₘₐₓ 301 nm), enabling real-time monitoring of coupling efficiency in automated synthesizers [10].
Isoleucine’s branched hydrophobic side chain is not directly involved in covalent chemistry during synthesis but significantly influences peptide folding, protein-protein interactions, and biological activity [1]. The steric bulk of Fmoc-Ile-OH necessitates optimized coupling protocols—typically employing activators like N,N'-diisopropylcarbodiimide/ethyl cyano(hydroxyimino)acetate or benzotriazolyl tetramethyluronium hexafluorophosphate—to achieve near-quantitative coupling yields and minimize deletion sequences [4] [8]. Its structural role often permits interchangeability with leucine or valine in peptide design, though subtle differences in β-branching impact conformational stability [1].
Table 2: Fmoc-Ile-OH in Solid-Phase Peptide Synthesis Workflow
Synthetic Step | Reaction Conditions | Functional Role |
---|---|---|
Deprotection | 20% piperidine/dimethylformamide (2 × 2 min) | Removes Fmoc group to expose α-amine |
Activation | N,N'-Diisopropylcarbodiimide with ethyl cyano(hydroxyimino)acetate or 1-hydroxybenzotriazole | Generates acylating species for peptide bond formation |
Coupling | 2–60 min in dimethylformamide/dimethylacetamide | Forms amide bond with resin-bound peptide |
Final Cleavage | Trifluoroacetic acid/triisopropylsilane/water (95:2.5:2.5) | Liberates peptide from resin while removing side-chain protectants [5] |
The emergence of Fmoc-Ile-OH parallels key milestones in protecting group evolution. Before Fmoc protection, peptide synthesis relied on acid-labile tert-butyloxycarbonyl (Boc) groups, which required corrosive trifluoroacetic acid for deprotection and hazardous hydrogen fluoride for resin cleavage [2] [9]. Louis Carpino and Grace Han's 1972 introduction of the base-labile Fmoc group revolutionized the field by enabling milder orthogonal protection strategies [10]. The pivotal development came in 1978 when the Fmoc/tert-butyl strategy using Wang resin provided a practical framework for synthesizing sensitive peptides containing post-translational modifications [9].
Industrial adoption accelerated in the 1980s–1990s as therapeutic peptide manufacturing demanded scalable methodologies. Fmoc-Ile-OH gained prominence due to its commercial availability in high purity (>99% HPLC) and compatibility with automated continuous-flow synthesizers [2] [7]. Key innovations that expanded its utility included:
Table 3: Historical Timeline of Fmoc-Ile-OH Integration into Peptide Synthesis
Year | Development | Impact on Fmoc-Ile-OH Utilization |
---|---|---|
1970 | Introduction of Fmoc group by Carpino and Han | Established base-labile amine protection concept |
1978 | Fmoc/tert-butyl strategy with Wang resin | Enabled mild deprotection compatible with acid-sensitive sequences |
1983 | Commercial automated synthesizers with preactivation | Improved coupling efficiency for sterically hindered residues |
1988 | 2-Chlorotrityl chloride resin development | Facilitated synthesis of fully protected fragments |
1996 | Pseudoproline dipeptide technology | Addressed aggregation in Ile-rich sequences [2] |
2000s | Industrial-scale GMP production | Achieved ultrapure Fmoc-Ile-OH (≥99.0% HPLC) for therapeutic peptides [2] [8] |
Fmoc-Ile-OH exhibits distinct advantages over other protecting group strategies, primarily through its orthogonality and operational safety:
Versus Boc Protection:Boc deprotection requires iterative trifluoroacetic acid treatments, causing progressive loss of peptide-resin linkage and side-chain deprotection. In contrast, Fmoc deprotection with piperidine preserves acid-labile linkers (e.g., Rink amide, Wang resin) and prevents global deprotection during chain assembly [2] [10]. This allows synthesis of peptides containing acid-sensitive modifications like O-glycosylated serine or aspartic acid β-esters, which degrade under Boc conditions. Additionally, Fmoc-Ile-OH avoids hydrogen fluoride cleavage, enhancing laboratory safety [7] [9].
Versus Carbobenzoxy (Cbz) Protection:While carbobenzoxy groups share Fmoc’s urethane-based racemization suppression, they require harsh hydrogenolysis for removal. Fmoc’s base lability permits selective cleavage without affecting Cbz-protected side chains when orthogonal strategies are employed. Furthermore, Fmoc-Ile-OH generates a UV-active dibenzofulvene-piperidine adduct for reaction monitoring, whereas Cbz offers no intrinsic analytical handle [10].
The structural stability of Fmoc-Ile-OH significantly reduces aspartimide formation—a prevalent side reaction when synthesizing aspartic acid-containing sequences under Boc conditions. Base-catalyzed aspartimide formation affects 5–15% of peptides with -Asp-Gly- sequences in Boc chemistry but remains below 1% in standard Fmoc protocols [2]. Moreover, modern Fmoc-Ile-OH derivatives like Fmoc-N-methylisoleucine-OH (≥95% purity) enable synthesis of conformationally restricted peptides, while Boc-N-methylamino acids risk N-methylation during repetitive acidolysis [6].
Table 4: Protecting Group Performance Comparison for Isoleucine Incorporation
Parameter | Fmoc-Ile-OH | Boc-Ile-OH | Cbz-Ile-OH |
---|---|---|---|
Deprotection Reagent | 20% Piperidine/dimethylformamide | Trifluoroacetic acid/dichloromethane | H₂/Pd-C or HBr/AcOH |
Deprotection Time | <3 minutes | 20–30 minutes | 1–24 hours |
Side Reactions | <0.1% β-elimination | Up to 5% tert-butylation of Trp/ Tyr | Over-reduction of Met/Cys |
Orthogonality | Compatible with tert-butyl, trityl, photolabile groups | Compatible with benzyl-type groups | Limited by hydrogen sensitivity |
Analytical Monitoring | UV quantification (301 nm) | None | None |
Industrial Scalability | High (multiton production) | Moderate | Low [2] [7] [10] |
The evolution of Fmoc-Ile-OH exemplifies the optimization of amino acid protecting groups for precision peptide synthesis. Its compatibility with diverse resin systems, resistance to racemization during activation, and adaptability to automated platforms cement its status as an indispensable reagent. Future directions include developing photolabile variants for light-directed synthesis and microfluidic applications, further expanding the synthetic accessibility of complex isoleucine-containing biomolecules [4] [7].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8